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molecular formula C2H3BrO2 B084194 Bromoacetic acid-d3 CAS No. 14341-48-1

Bromoacetic acid-d3

Cat. No. B084194
M. Wt: 141.97 g/mol
InChI Key: KDPAWGWELVVRCH-RIAYTAFFSA-N
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Patent
US07094758B2

Procedure details

Isobutylamine (50 mL, 0.5 mol) was cooled in an ice bath, and bromoacetic acid (6.1 g, 43.9 mmol) added slowly as a solid, insuring that each piece dissolved. After stirring overnight, the excess amine was removed and MeOH was added to the resulting oil. The resulting mixture was concentrated, and repeated using MeOH/HCl. Finally, a white solid was recrystallized from ethanol/ether to provide N-isobutylglycine.HCl (3.95 g, 53.7%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].Br[CH2:7][C:8]([OH:10])=[O:9]>>[CH2:1]([NH:5][CH2:7][C:8]([OH:10])=[O:9])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(C)C)N
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
BrCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
the excess amine was removed
ADDITION
Type
ADDITION
Details
MeOH was added to the resulting oil
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
Finally, a white solid was recrystallized from ethanol/ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(C)C)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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